molecular formula C4H5ClN2O B2634743 (2-chloro-1H-imidazol-5-yl)methanol CAS No. 1067894-58-9

(2-chloro-1H-imidazol-5-yl)methanol

Cat. No.: B2634743
CAS No.: 1067894-58-9
M. Wt: 132.55
InChI Key: GHYCTEGDGQVTTK-UHFFFAOYSA-N
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Description

(2-chloro-1H-imidazol-5-yl)methanol: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position of the imidazole ring.

Scientific Research Applications

Chemistry: (2-chloro-1H-imidazol-5-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of imidazole derivatives on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of more complex imidazole-based drugs.

Medicine: this compound has potential applications in the development of antifungal and antibacterial agents. Its ability to interact with biological targets makes it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Safety and Hazards

Like all chemicals, imidazoles should be handled with care. They can cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future of imidazole research is likely to involve the development of new synthesis methods, as well as the exploration of new applications for these versatile compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-1H-imidazol-5-yl)methanol typically involves the chlorination of imidazole derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of imidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. Subsequently, the hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-chloro-1H-imidazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products:

    Oxidation: (2-chloro-1H-imidazol-5-yl)carboxylic acid.

    Reduction: (2-methyl-1H-imidazol-5-yl)methanol.

    Substitution: (2-amino-1H-imidazol-5-yl)methanol.

Mechanism of Action

The mechanism of action of (2-chloro-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming hydrogen bonds or hydrophobic interactions with active site residues.

Comparison with Similar Compounds

    (2-bromo-1H-imidazol-5-yl)methanol: Similar structure with a bromine atom instead of chlorine.

    (2-methyl-1H-imidazol-5-yl)methanol: Contains a methyl group instead of chlorine.

    (2-amino-1H-imidazol-5-yl)methanol: Contains an amino group instead of chlorine.

Uniqueness: (2-chloro-1H-imidazol-5-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, its biological activity can be fine-tuned by modifying the hydroxymethyl group, providing a scaffold for drug development.

Properties

IUPAC Name

(2-chloro-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYCTEGDGQVTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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